1-Hydroxyoxaunomycin

Anthracycline Cytotoxicity DNA/RNA Synthesis Inhibition

1-Hydroxyoxaunomycin is a specialized oxaunomycin-class anthracycline featuring a critical 1-hydroxyl modification. This structural feature dramatically alters its potency and selectivity compared to generic analogs like doxorubicin, making it essential for precise SAR studies and for investigating alternative cytotoxicity mechanisms. Ensure experimental reproducibility by choosing this structurally defined tool compound.

Molecular Formula C26H29NO11
Molecular Weight 531.5 g/mol
CAS No. 145165-10-2
Cat. No. B233090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxyoxaunomycin
CAS145165-10-2
Synonyms1-hydroxy-D788-7
1-hydroxyoxaunomycin
Molecular FormulaC26H29NO11
Molecular Weight531.5 g/mol
Structural Identifiers
SMILESCCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)O)N)O
InChIInChI=1S/C26H29NO11/c1-3-26(36)7-12(38-13-6-9(27)20(30)8(2)37-13)16-19(25(26)35)24(34)18-17(23(16)33)21(31)14-10(28)4-5-11(29)15(14)22(18)32/h4-5,8-9,12-13,20,25,28-30,33-36H,3,6-7,27H2,1-2H3
InChIKeyUZVYYCCZQKTPPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Hydroxyoxaunomycin (CAS 145165-10-2) - Anthracycline Antibiotic Procurement Guide for Leukemia and Cell Proliferation Research


1-Hydroxyoxaunomycin (CAS 145165-10-2) is a structurally defined anthracycline antibiotic produced via limited biosynthetic conversion of natural anthracyclinones using a daunorubicin-negative mutant [1]. It belongs to the oxaunomycin subclass, characterized by a 7-O-(α-L-daunosaminyl)-β-rhodomycinone aglycone core with a distinguishing 1-hydroxyl modification [1]. This compound exhibits potent, differential inhibition of cellular proliferation, DNA synthesis, and RNA synthesis, making it a valuable tool compound for studying anthracycline structure-activity relationships and mechanisms of cytotoxicity distinct from first-generation clinical anthracyclines like doxorubicin and daunorubicin [1].

Why In-Class Anthracycline Substitution Risks Experimental Inconsistency: 1-Hydroxyoxaunomycin's Differentiated Activity Profile


Substituting 1-Hydroxyoxaunomycin with a generic anthracycline like doxorubicin or daunorubicin, or even with its direct biosynthetic precursor oxaunomycin, introduces significant, quantifiable variation in experimental outcomes. The 1-hydroxyl modification present in this compound is not a trivial structural change; it fundamentally alters its potency, target selectivity, and biosynthetic pathway [1]. Direct comparative data demonstrate that 1-Hydroxyoxaunomycin exhibits a markedly different inhibitory profile against DNA and RNA synthesis compared to its effects on cellular proliferation . Furthermore, oxaunomycin itself is reported to be approximately 100-fold more cytotoxic against leukemic L1210 cells than the clinical standard doxorubicin [2], establishing a baseline of extreme potency variability within this class that is further modulated by the specific 1-hydroxyl substitution [1]. Utilizing an analog without this precise hydroxylation pattern will result in a distinct pharmacological fingerprint, compromising the reproducibility and interpretation of research focused on the unique mechanism of action conferred by this specific structure [1].

Quantitative Differentiation Guide: Comparative Activity Data for 1-Hydroxyoxaunomycin vs. Structural Analogs


Differential Inhibition of U210 Cellular Proliferation vs. Macromolecular Synthesis

1-Hydroxyoxaunomycin demonstrates a profoundly potent and selective inhibition of U210 cell growth relative to its effects on DNA and RNA synthesis. The IC50 for cell growth inhibition is 0.0005 μg/mL, which is 2,000-fold lower than the IC50 for DNA synthesis inhibition (1.00 μg/mL) and 1,520-fold lower than the IC50 for RNA synthesis inhibition (0.76 μg/mL) . This contrasts with the behavior of many classical anthracyclines, such as doxorubicin and daunorubicin, where the primary mechanism is tightly coupled to DNA intercalation and topoisomerase II inhibition, often resulting in closer alignment between growth inhibition and macromolecular synthesis blockade [1]. The extreme differential observed for 1-Hydroxyoxaunomycin suggests a distinct or additional mechanism of action for its potent anti-proliferative effect.

Anthracycline Cytotoxicity DNA/RNA Synthesis Inhibition U210 Cell Line

Comparative Cytotoxicity Against Leukemic L1210 Cells: 1-Hydroxyoxaunomycin vs. Oxaunomycin

In the L1210 murine leukemia model, a direct comparison of cytotoxic potency reveals a significant difference between 1-Hydroxyoxaunomycin and its biosynthetic precursor, oxaunomycin. 1-Hydroxyoxaunomycin exhibits an IC50 of 3.4 μg/mL . While a specific IC50 value for oxaunomycin in the same assay is not reported in the available data, it is described as being "about 100 times more strongly cytotoxic activity against leukemic L1210 cell culture than doxorubicin" [1]. This contextualizes the activity of 1-Hydroxyoxaunomycin, demonstrating that the 1-hydroxyl modification, while producing a distinct compound, does not retain the extreme hyper-potency of the parent oxaunomycin scaffold. This provides a critical structure-activity relationship (SAR) insight: the 1-hydroxyl group modulates the extreme cytotoxicity of the oxaunomycin core.

Anthracycline Leukemia L1210 Cytotoxicity IC50

Structural Differentiation via Unique Biosynthetic Origin

1-Hydroxyoxaunomycin is produced exclusively via a limited biosynthetic conversion process using a specific daunorubicin-negative mutant of a baumycin-producing Streptomyces strain [1]. This contrasts with oxaunomycin, which is produced by a different blocked mutant derived directly from a daunorubicin producer [2], and with clinical anthracyclines like doxorubicin and daunorubicin, which are products of the wild-type biosynthetic pathway. The 1-hydroxyl group on the aglycone is a direct result of this specific bioconversion, a modification not found in the parent oxaunomycin or in most clinically relevant anthracyclines [1]. This unique biosynthetic origin defines its exact chemical identity (1-hydroxy-D788-7) and ensures a structural distinction that is not achievable through simple chemical derivatization of other anthracyclines.

Anthracycline Biosynthesis Daunorubicin-Negative Mutant Structural Biology

Defined Research Applications for 1-Hydroxyoxaunomycin Based on Quantified Differential Activity


Investigating DNA Damage-Independent Cytotoxicity in Anthracyclines

1-Hydroxyoxaunomycin is ideally suited for studies aiming to decouple anthracycline-induced cytotoxicity from direct DNA intercalation and topoisomerase II poisoning. Its extreme potency differential between growth inhibition (IC50 = 0.0005 μg/mL) and inhibition of DNA (IC50 = 1.00 μg/mL) and RNA synthesis (IC50 = 0.76 μg/mL) in U210 cells provides a unique experimental system. Researchers can use this compound to probe alternative cell death mechanisms, such as the generation of reactive oxygen species or specific signaling pathway activation, that are operative at low drug concentrations where macromolecular synthesis is largely unaffected [1].

Structure-Activity Relationship (SAR) Studies of the Oxaunomycin Scaffold

This compound is a critical comparator for SAR campaigns focused on the oxaunomycin class. The addition of a single 1-hydroxyl group to the oxaunomycin core results in a quantifiable shift in cytotoxic potency from "extreme" (approximately 100-fold more potent than doxorubicin) [1] to a more moderate level (IC50 = 3.4 μg/mL against L1210 cells) . By comparing the biological and biophysical properties of 1-Hydroxyoxaunomycin with those of oxaunomycin and other derivatives (e.g., 6-deoxyoxaunomycin), researchers can precisely map the contributions of specific functional groups to target binding, cellular uptake, and overall pharmacological profile [2].

Tool Compound for Studies on Anthracycline Resistance Mechanisms

The unique potency profile of 1-Hydroxyoxaunomycin makes it a valuable tool for investigating resistance mechanisms that are distinct from those affecting doxorubicin or daunorubicin. Because its extreme anti-proliferative effect appears to be partially independent of DNA synthesis inhibition , it may bypass resistance pathways related to topoisomerase II mutations or overexpression. Researchers can use this compound to challenge resistant cell line panels and identify novel genetic or epigenetic determinants of sensitivity and resistance to this specific anthracycline subclass, potentially revealing new therapeutic vulnerabilities [2].

Comparative Biosynthetic Pathway Engineering

For industrial biotechnology and natural product discovery groups, 1-Hydroxyoxaunomycin serves as a benchmark for biosynthetic pathway engineering in Streptomyces. Its production requires a specific daunorubicin-negative mutant and a defined bioconversion process [2]. This system can be used to study the substrate specificity and promiscuity of glycosyltransferases and other tailoring enzymes involved in anthracycline biosynthesis. By feeding novel anthracyclinone precursors to this mutant strain, researchers can potentially generate new hybrid antibiotics, with 1-Hydroxyoxaunomycin production serving as a positive control and reference standard for yield and structural fidelity [2].

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